Product packaging for Leucine, trifluoro-(Cat. No.:CAS No. 27836-86-8)

Leucine, trifluoro-

Cat. No.: B14676094
CAS No.: 27836-86-8
M. Wt: 185.14 g/mol
InChI Key: HEIWPHCOUYDSML-LURJTMIESA-N
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Description

Significance of Non-Canonical Amino Acids in Chemical Biology

The 20 canonical amino acids (cAAs) encoded by the genetic code are the fundamental building blocks of proteins, governing a vast array of biological functions. rsc.orgmdpi.com However, to expand the functional repertoire of proteins for novel applications in science and medicine, researchers have turned to non-canonical amino acids (ncAAs), also known as unnatural amino acids (UAAs). rsc.orgmdpi.comresearchgate.net These ncAAs are not naturally encoded in the genome of organisms. rsc.org Their incorporation into the protein backbone is a powerful strategy in chemical biology and protein engineering, allowing for the creation of proteins with enhanced or novel physicochemical and biological properties. rsc.orgresearchgate.netrsc.orgnih.gov

The ability to introduce ncAAs with unique side chains—containing functional groups like ketones, azides, alkynes, and halides—enables scientists to probe protein structure and function in new ways. mdpi.comnih.govcaltech.edu This has led to a wide range of applications, including the development of antibody-drug conjugates, probes for monitoring protein conformation, peptide-based imaging agents, and novel therapeutics. rsc.orgrsc.org By moving beyond the limitations of the natural amino acid toolkit, ncAAs provide a rational approach to designing efficient biocatalysts and proteins with enhanced stability and activity. researchgate.netrsc.org

Overview of Fluorinated Amino Acids in Protein Engineering

Among the various classes of ncAAs, fluorinated amino acids have emerged as particularly valuable tools in protein design and engineering. nih.govrsc.orgcapes.gov.br The introduction of fluorine, the most electronegative element, into amino acid side chains imparts unique and powerful properties. rsc.org Fluorine's small size allows it to replace hydrogen without significant steric disruption, while its high electronegativity can profoundly influence the local electronic environment, conformation, and stability of a protein. rsc.org

A key application of fluorinated amino acids is the creation of hyperstable proteins. nih.govrsc.orgcapes.gov.br The substitution of hydrogen with fluorine in the hydrophobic cores of proteins can enhance their thermodynamic stability. nih.gov For instance, highly fluorinated analogs of hydrophobic amino acids, such as hexafluoroleucine and trifluoroleucine, have been shown to increase the stability of proteins against thermal and chemical denaturation. nih.govcaltech.eduresearchgate.net This stabilizing effect is attributed to the unique properties of fluorocarbons, including their enhanced hydrophobicity. caltech.edu Furthermore, the fluorine nucleus (¹⁹F) is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy, as it has a 100% natural abundance and a high sensitivity, allowing researchers to monitor the local environment within a protein with great precision. rsc.orgontosight.ai

Historical Context of Trifluoroleucine Research

Research into 5,5,5-trifluoroleucine, a fluorinated analog of the natural amino acid leucine (B10760876), has a history stretching back several decades. ontosight.ai Early studies in the 1960s demonstrated its biological activity. A notable 1963 publication reported on the successful incorporation of 5',5',5'-trifluoroleucine into the proteins of Escherichia coli. acs.org Subsequent research in 1969 showed that trifluoroleucine could uncouple protein and ribonucleic acid (RNA) synthesis in Salmonella typhimurium auxotrophs that required leucine for growth. nih.govasm.org

These early findings established that trifluoroleucine could be recognized by the cellular protein synthesis machinery and serve as a surrogate for leucine. caltech.edu More recent research has built upon this foundation, focusing on leveraging the properties of trifluoroleucine for protein engineering. Studies have demonstrated that replacing leucine residues with 5,5,5-trifluoroleucine, particularly within the hydrophobic core of coiled-coil proteins like GCN4-p1, significantly increases their thermal stability. caltech.educaltech.edu The synthesis of various diastereomers of trifluoroleucine has also been a focus, enabling more detailed investigations into its structural and functional effects on peptides and proteins. researchgate.netbeilstein-journals.org

Data Tables

Table 1: Comparison of Leucine and 5,5,5-Trifluoroleucine Properties

Property Leucine 5,5,5-Trifluoroleucine Reference
Classification Canonical Amino Acid Non-Canonical, Fluorinated Amino Acid rsc.orgontosight.ai
Side Chain -CH₂CH(CH₃)₂ -CH₂CH(CF₃)₂ ontosight.ai
Key Characteristic Natural building block of proteins Synthetic analog used for protein engineering ontosight.ai
Effect on Protein Stability Baseline contribution to hydrophobic core stability Increases thermal and chemical stability when substituted in hydrophobic cores caltech.educaltech.edu

| Use as a Probe | Limited intrinsic probing capabilities | ¹⁹F nucleus serves as a sensitive NMR probe | rsc.orgontosight.ai |

Table 2: Key Research Findings on Trifluoroleucine

Research Finding Protein/System Studied Effect Observed Reference
Increased Thermal Stability Leucine zipper peptide GCN4-p1d Midpoint thermal unfolding temperature elevated by 13°C. Free energy of folding increased by 0.5 to 1.2 kcal/mol. caltech.edu
Enhanced Structural Stability Leucine zipper peptide GCN4-p1 Substitution at the d-positions of the leucine zipper increases the thermal stability of the coiled-coil structure. caltech.edu
In Vivo Incorporation E. coli leucine auxotroph Trifluoroleucine supported protein synthesis efficiently, replacing up to 92% of leucines in the target protein A1. caltech.edu

| Uncoupling of Macromolecule Synthesis | Salmonella typhimurium leucine auxotrophs | Permitted protein synthesis to continue after leucine depletion, but not ribonucleic acid (RNA) synthesis. | nih.gov |

Table 3: Compound Names Mentioned in this Article

Compound Name
5,5,5-Trifluoroleucine
5-Aminolevulinic acid
Acetic anhydride
Alanine
Arginine
Aspartic acid
Cysteine
Glutamic acid
Hexafluoroleucine
Homoserine
Isoleucine
Leucine
Lysine
Methionine
Phenylalanine
Proline
Serine
Trifluoromethionine
Trifluorovaline
Tryptophan
Tyrosine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10F3NO2 B14676094 Leucine, trifluoro- CAS No. 27836-86-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27836-86-8

Molecular Formula

C6H10F3NO2

Molecular Weight

185.14 g/mol

IUPAC Name

(2R)-2-(difluoroamino)-2-fluoro-4-methylpentanoic acid

InChI

InChI=1S/C6H10F3NO2/c1-4(2)3-6(7,5(11)12)10(8)9/h4H,3H2,1-2H3,(H,11,12)/t6-/m0/s1

InChI Key

HEIWPHCOUYDSML-LURJTMIESA-N

Isomeric SMILES

CC(C)C[C@@](C(=O)O)(N(F)F)F

Canonical SMILES

CC(C)CC(C(=O)O)(N(F)F)F

Origin of Product

United States

Synthesis Methodologies for Trifluoroleucine and Its Stereoisomers

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which combines chemical reactions with biological catalysis, offers powerful routes to trifluoroleucine that are often characterized by high selectivity and environmentally benign conditions. mdpi.com These strategies are particularly effective for achieving the high enantiomeric purity required for biological applications. mdpi.comacs.org

Enzymatic Resolution of Racemic Mixtures

A common chemoenzymatic strategy to obtain enantiomerically pure trifluoroleucine is the kinetic resolution of a racemic mixture. google.com This process typically begins with the chemical synthesis of DL-trifluoroleucine, which is then N-acylated, for example, with acetic anhydride, to form N-acetyl-DL-trifluoroleucine. google.comacs.orgcore.ac.uk This racemic derivative serves as the substrate for an enzyme that exhibits high stereoselectivity.

Acylase I, particularly from porcine kidney or Aspergillus melleus, is frequently employed for this purpose. google.comacs.orgresearchgate.netresearchgate.net The enzyme selectively catalyzes the hydrolysis of the acyl group from the L-enantiomer (e.g., N-acetyl-L-trifluoroleucine), leaving the D-enantiomer (e.g., N-acetyl-D-trifluoroleucine) unreacted. google.comresearchgate.net This difference in reactivity allows for the separation of the free L-amino acid from the acylated D-amino acid. This method is capable of producing L-trifluoroleucine with very high enantiomeric excess, often exceeding 99%. acs.orgcore.ac.uk The selectivity of the acylase reaction can be confirmed using techniques like chiral High-Performance Liquid Chromatography (HPLC). google.com

EnzymeSubstrateProductsKey Finding
Acylase I (Porcine Kidney)N-acetyl-DL-trifluoroleucineL-Trifluoroleucine and N-acetyl-D-trifluoroleucineEnables resolution to >99% enantiomeric excess (e.e.). google.comacs.orgcore.ac.uk
Acylase I (Aspergillus melleus)N-acetyl derivatives of trifluoroleucine diastereomersEnantiomerically pure samples of trifluoroleucineShows distinctive preference toward substrate stereochemistry compared to the porcine kidney enzyme. researchgate.netresearchgate.net

Biocatalytic Pathways for Stereoselective Production

Biocatalytic pathways provide direct routes to stereochemically pure trifluoroleucine by using enzymes to construct the chiral center. acib.at One such method is the enzymatic transamination of a keto acid precursor. researchgate.netpsu.edu

In this approach, 5,5,5-trifluoro-4-methyl-2-oxopentanoic acid is used as the substrate for a transaminase enzyme. researchgate.netpsu.edu For instance, the enzyme from Alcaligenes faecalis can catalyze the conversion of this α-keto acid into (2S)-5,5,5-trifluoroleucine with high optical purity, using an amino donor like glutamic acid. researchgate.netpsu.edu More broadly, engineered dehydrogenases and other enzymes are being explored to expand the scope of fluorine biocatalysis for producing various fluorinated amino acids from their corresponding keto-acid precursors. nih.govresearchgate.netdigitellinc.com

Furthermore, the stereochemistry of trifluoroleucine can influence its incorporation into proteins in vivo. Studies using E. coli have shown that both (2S,4S)-5,5,5-trifluoroleucine and (2S,4R)-5,5,5-trifluoroleucine can be activated by the native leucyl-tRNA synthetase and incorporated into recombinant peptides, demonstrating a biological pathway for their use. nih.gov

Biocatalytic SystemSubstrateProductKey Finding
Transaminase (Alcaligenes faecalis)5,5,5-Trifluoro-4-methyl-2-oxopentanoic acid(2S)-5,5,5-trifluoroleucineProduces the (2S)-amino acid in 39% yield with high optical purity. psu.edu
Engineered DehydrogenasesTrifluoropyruvateTrifluoroalanineDemonstrates the potential of engineered enzymes for producing amino acids with trifluoromethyl groups. nih.gov
E. coli Biosynthesis(2S,4S)- or (2S,4R)-TrifluoroleucineRecombinant peptides containing trifluoroleucineBoth diastereoisomers are accepted by the endogenous protein synthesis machinery. nih.gov

Asymmetric Chemical Synthesis Strategies

Asymmetric chemical synthesis provides deterministic control over the formation of stereocenters, enabling the production of specific trifluoroleucine stereoisomers. These methods often rely on chiral auxiliaries or catalysts to guide the reaction pathway.

Chiral Nickel(II) Complex Mediated Syntheses

A powerful strategy for the asymmetric synthesis of amino acids, including trifluoroleucine, involves the use of chiral Ni(II) complexes of Schiff bases. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net This method typically uses a Ni(II) complex formed from glycine (B1666218) and a chiral ligand, such as one derived from (S)-proline. beilstein-journals.orgnih.gov The planar structure of the complex features a shielded top face, directing incoming electrophiles to attack the less hindered bottom face. beilstein-journals.org

For the synthesis of trifluoroleucine, the Ni(II) complex is alkylated with a corresponding fluorinated alkyl iodide. beilstein-journals.org This transformation exhibits high diastereoselectivity, allowing for the synthesis of specific diastereomers of trifluoroleucine. researchgate.netbeilstein-journals.org Following the alkylation step, the amino acid is liberated from the complex via hydrolysis. This approach has been successfully used to synthesize both (2S,4S)- and (2S,4R)-trifluoroleucine. beilstein-journals.org For example, the enantiomerically pure isomer Fmoc-(2S,4R)-TfLeu has been isolated in a 40% yield with an excellent enantiomeric purity of 97% ee using this method. researchgate.net The scalability of this method to the gram level makes it particularly useful for producing the quantities of fluorinated amino acids needed for detailed studies in protein engineering. beilstein-journals.orgresearchgate.netscilit.com

Chiral Auxiliary/CatalystKey Reaction StepProduct StereoisomerYield / Purity
Chiral Ni(II) complex of a Schiff baseAsymmetric alkylation with a fluorinated alkyl iodide(2S,4R)-Trifluoroleucine40% yield, 97% e.e. (as Fmoc derivative). researchgate.net
Chiral Ni(II) complex of a Schiff baseAsymmetric alkylationBoth (2S,4S)- and (2S,4R)-TrifluoroleucineDemonstrates applicability for diastereomerically pure γ-branched fluorinated amino acids. beilstein-journals.org

Oxidative Rearrangement and Stereoselective Hydrogenation Routes

A stereoselective synthesis for (2S,4S)-5,5,5-trifluoroleucine has been developed that relies on a sequence of oxidative rearrangement and stereoselective hydrogenation. acs.orgnih.gov The synthesis begins with 4,4,4-trifluoro-3-methylbutanoic acid. researchgate.netacs.orgnih.gov

The key steps in this pathway are:

Conversion to a chiral oxazoline (B21484) : The starting acid is coupled with a chiral auxiliary, (R)-2-amino-2-phenylethanol, and cyclized to form a chiral oxazoline. researchgate.net

Oxidative Rearrangement : The oxazoline undergoes an oxidative rearrangement promoted by selenium dioxide (SeO2) to form a dihydro-2H-oxazinone intermediate. researchgate.netacs.orgnih.gov

Stereoselective Hydrogenation : The crucial C=N bond of the dihydro-2H-oxazinone is subjected to face-selective hydrogenation. This step establishes the desired stereochemistry at the α-carbon. researchgate.netacs.orgnih.gov

Hydrolysis : Finally, the intermediate is hydrolyzed to release the configurationally pure (2S,4S)-5,5,5-trifluoroleucine hydrochloride salt. acs.orgnih.gov

A limitation of this transformation is the potential for the intermediate to undergo imine-enamine isomerization. acs.orgnih.gov Despite this, the route provides a conceptually straightforward path to the configurationally pure amino acid. researchgate.net

Derivatization for Peptide Synthesis

To be incorporated into peptides using solid-phase peptide synthesis (SPPS), trifluoroleucine must be appropriately derivatized. sigmaaldrich.com This involves the protection of its reactive amino and carboxyl groups to prevent unwanted side reactions during the stepwise assembly of the peptide chain. rsc.orgnih.gov

The most common derivatization involves protecting the α-amino group with either a tert-butoxycarbonyl (Boc) or, more commonly, a 9-fluorenylmethyloxycarbonyl (Fmoc) group. google.comcore.ac.uk For instance, N-Fmoc-5,5,5-trifluoro-L-leucine has been used in automated, stepwise solid-phase synthesis. core.ac.uk Due to the nature of the fluorinated side chain, incorporating these residues into a growing peptide chain may require modified protocols, such as extended coupling cycles, to ensure the reaction proceeds to completion. acs.orgcore.ac.uk The resulting protected amino acid can then be used as a building block in standard SPPS protocols to create peptides where specific leucine (B10760876) residues are replaced by trifluoroleucine. acs.orgcore.ac.uk This substitution has been shown to enhance the thermal stability of peptide structures like coiled-coils. acs.org

Strategies for Trifluoroleucine Incorporation into Peptides and Proteins

Biological Incorporation Methods

Biological methods leverage the cell's own protein synthesis machinery to incorporate trifluoroleucine. These techniques are particularly useful for producing larger proteins containing this non-natural amino acid. nih.gov

Auxotrophic Strain-Based Expression Systems (e.g., E. coli, Saccharomyces cerevisiae)

A widely used biological method involves auxotrophic host strains, which are incapable of synthesizing a particular natural amino acid. caltech.eduacs.org For trifluoroleucine incorporation, a leucine (B10760876) auxotroph is used. acs.orgnih.gov These strains are grown in a minimal medium depleted of leucine but supplemented with trifluoroleucine. caltech.edu This forces the cell to utilize the analog for protein synthesis.

In Escherichia coli, this method has been successfully employed to introduce trifluoroleucine and other analogs into various proteins. caltech.eduacs.org The efficiency of incorporation can be quite high, with some studies reporting that over 93% of leucine residues can be replaced by its fluorinated counterpart. caltech.edu However, incorporation levels typically range from 70–90% due to the presence of natural leucine derived from the breakdown of cellular proteins. nih.gov Challenges with this method in E. coli include potential toxicity of the analog and incomplete replacement, which can lead to lower protein yields. researchgate.net

Saccharomyces cerevisiae is another host organism used for this purpose. researchgate.netnih.gov Researchers have characterized trifluoroleucine-resistant mutants of S. cerevisiae to better understand and optimize the incorporation process. researchgate.netnih.gov The use of a dominant allele, LEU4-1, which confers resistance to trifluoroleucine, has been shown to be an effective selectable marker for transforming prototrophic S. cerevisiae strains. oup.com

Table 1: Comparison of Auxotrophic Host Systems for Trifluoroleucine Incorporation
Host OrganismKey FeaturesAdvantagesChallengesReported Incorporation Efficiency
E. coliLeucine auxotrophs used in leucine-depleted, TFL-supplemented media. caltech.eduWell-established system, high incorporation levels achievable. caltech.edukuleuven.beAnalog toxicity, incomplete replacement, lower protein yields. researchgate.net70-93%. nih.govcaltech.edu
S. cerevisiaeUse of trifluoroleucine-resistant mutants and specific selectable markers (e.g., LEU4-1). researchgate.netnih.govoup.comSuitable for eukaryotic protein expression and post-translational modifications. kuleuven.beMay require specific mutant strains for efficient incorporation. researchgate.netnih.govData not specified in the provided search results.

Genetic Code Expansion Technologies

Genetic code expansion (GCE) offers a more precise way to incorporate non-canonical amino acids at specific sites within a protein. nih.govresearchgate.net This technology involves creating an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and does not interfere with the host's natural protein synthesis machinery. ucsf.eduunice.fr The orthogonal tRNA is engineered to recognize a unique codon, often a repurposed stop codon like UAG (amber), which is introduced into the gene of interest at the desired location. ucsf.eduunice.fr

When the cell is supplied with trifluoroleucine, the orthogonal synthetase charges the orthogonal tRNA with this analog. nih.gov The ribosome then incorporates trifluoroleucine at the site of the unique codon. unice.fr This method allows for the site-specific incorporation of one or more trifluoroleucine residues into a protein. nih.gov GCE has been successfully applied in E. coli, yeast, and even mammalian cells. ucsf.edunih.gov One strategy to improve the efficiency of this method is sense codon reassignment, which aims to break the degeneracy of the genetic code to free up codons for non-canonical amino acids. nih.gov

Cell-Free Protein Synthesis Systems

Cell-free protein synthesis (CFPS) systems provide an open and controllable environment for protein production without the constraints of a living cell. wikipedia.org These systems contain all the necessary components for transcription and translation, including ribosomes, tRNAs, and aminoacyl-tRNA synthetases, typically derived from a cell lysate. wikipedia.org

The open nature of CFPS allows for the direct addition of trifluoroleucine to the reaction mixture, facilitating its incorporation into the synthesized protein. wikipedia.orgfrontiersin.org This method overcomes issues of analog toxicity and transport across cell membranes that can be problematic in in vivo systems. frontiersin.org CFPS is particularly advantageous for the efficient and extensive incorporation of non-canonical amino acids. frontiersin.org By eliminating competition from endogenous amino acids, near-quantitative incorporation of the analog can be achieved. researchgate.net

Chemical Incorporation Methods

Chemical methods provide an alternative route to producing peptides and proteins containing trifluoroleucine, offering precise control over the location of the analog.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a cornerstone of chemical peptide synthesis. bachem.compowdersystems.com In this method, a peptide chain is assembled step-by-step while anchored to an insoluble resin. powdersystems.com To incorporate trifluoroleucine, a Boc-protected form of the amino acid is often used. google.com

The process involves cycles of deprotection of the N-terminal amino group of the growing peptide chain, followed by the coupling of the next protected amino acid. bachem.com This method is straightforward and allows for the flexible and efficient synthesis of short to medium-sized peptides containing trifluoroleucine at any desired position. nih.govmdpi.com Once the synthesis is complete, the peptide is cleaved from the resin. powdersystems.com

Native Chemical Ligation and Expressed Protein Ligation

For the synthesis of larger proteins, chemical ligation techniques are employed. Native chemical ligation (NCL) is a powerful method that joins two unprotected peptide fragments. wikipedia.orgnih.gov One fragment must have a C-terminal thioester, and the other must have an N-terminal cysteine residue. wikipedia.org The reaction between these two groups forms a native peptide bond at the ligation site. nih.gov By synthesizing a peptide fragment containing trifluoroleucine via SPPS, it can then be ligated to other synthetic or recombinantly expressed peptide fragments to produce a larger protein with trifluoroleucine at a specific location. mdpi.comgoogle.com

Expressed protein ligation (EPL) is a variation of NCL where a recombinantly expressed protein is ligated to a synthetic peptide. nih.gov This semi-synthetic approach allows for the introduction of trifluoroleucine into a specific region of a large protein without having to chemically synthesize the entire molecule. nih.gov

Table 2: Overview of Chemical Incorporation Methods for Trifluoroleucine
MethodDescriptionKey Reagents/ComponentsAdvantagesPrimary Application
Solid-Phase Peptide Synthesis (SPPS)Stepwise assembly of amino acids on a solid resin support. powdersystems.comInsoluble resin, protected amino acids (e.g., Boc-TFL), coupling reagents. powdersystems.comgoogle.comPrecise control over sequence, efficient for short to medium peptides. nih.govmdpi.comSynthesis of peptides up to ~50 amino acids. csic.es
Native Chemical Ligation (NCL)Covalent joining of two unprotected peptide fragments. wikipedia.orgPeptide with C-terminal thioester, peptide with N-terminal cysteine. wikipedia.orgAllows for the synthesis of larger proteins from smaller, manageable fragments. wikipedia.orgTotal chemical synthesis of proteins. nih.gov
Expressed Protein Ligation (EPL)Ligation of a synthetic peptide to a recombinant protein. nih.govRecombinant protein with an intein tag, synthetic peptide with N-terminal cysteine.Enables site-specific modification of large, recombinantly produced proteins. nih.govSemi-synthesis of proteins to introduce site-specific modifications. nih.gov

Efficiency and Fidelity of Trifluoroleucine Incorporation

Leucyl-tRNA Synthetase (LeuRS) Specificity and Activation

The fidelity of protein synthesis is largely governed by the remarkable specificity of aminoacyl-tRNA synthetases (aaRS) for their cognate amino acids. nih.gov These enzymes are responsible for attaching the correct amino acid to its corresponding tRNA, a critical step in translating the genetic code. patsnap.com While this specificity is high, it is not absolute, and some aaRSs can recognize and activate amino acids that are structurally similar to their natural substrates. google.com

The enzyme responsible for activating leucine, leucyl-tRNA synthetase (LeuRS), has been shown to recognize and activate TFL, enabling its participation in protein biosynthesis. google.com However, the efficiency of this activation is lower than that for the canonical amino acid, leucine. In vitro characterization of E. coli LeuRS revealed that the rate of activation for TFL is attenuated by approximately 240-fold compared to leucine. caltech.edu This is a significantly smaller reduction in activity than that observed for hexafluoroleucine (Hfl), which is activated 4100 times more slowly than leucine. caltech.edu Early research using a mouse embryonic system also demonstrated that the formation of trifluoroleucyl-tRNA was about two-thirds as efficient as the formation of leucyl-tRNA. pnas.org

Further studies have explored the stereochemical preference of LeuRS for TFL. The introduction of a trifluoromethyl group at the Cγ position of leucine creates an additional stereocenter, resulting in two diastereoisomers: (2S,4S)-5,5,5-trifluoroleucine (SS-TFL) and (2S,4R)-5,5,5-trifluoroleucine (SR-TFL). nih.gov Kinetic analyses have shown that LeuRS exhibits a slight preference for the (2S,4S) isomer. The relative catalytic efficiency (kcat/Km) for SS-TFL is slightly higher than for SR-TFL, indicating it is a marginally better substrate. nih.gov The apparent kcat/Km for a racemic mixture of TFL falls between the values for the two pure isomers. nih.gov This modest stereochemical preference contrasts with the absolute selectivity observed in other synthetases, such as isoleucyl-tRNA synthetase (IleRS) and valyl-tRNA synthetase (ValRS), for other fluorinated analogs. nih.gov The tolerance of LeuRS for fluorination at the Cδ positions is consistent with its ability to also activate hexafluoroleucine. nih.gov

Table 1: Relative Kinetic Parameters for the Activation of Leucine and Trifluoroleucine Isomers by E. coli Leucyl-tRNA Synthetase (LeuRS) Data adapted from studies on coiled-coil peptide A1 biosynthesis. nih.gov

SubstrateRelative kcat/Km
Leucine1
(2S,4S)-5,5,5-trifluoroleucine (SS-TFL)1/270
(2S,4R)-5,5,5-trifluoroleucine (SR-TFL)1/350
(2S,4R/S)-5,5,5-trifluoroleucine (Racemic TFL)1/320

Analog Substitution Levels and Protein Yields

The ability of TFL to be activated by endogenous LeuRS allows for its incorporation into recombinant proteins, often without the need to overexpress the synthetase. researchgate.net Using leucine auxotrophic E. coli strains, which cannot produce their own leucine, facilitates high levels of TFL incorporation when it is supplied in the growth medium. researchgate.netcaltech.edu

Research has demonstrated that TFL can support protein synthesis efficiently, leading to high substitution levels. In studies involving the leucine zipper protein A1, TFL was found to replace up to 92% of the leucine residues under standard expression conditions. caltech.edu However, the level of incorporation can be variable, with some studies reporting substitution rates that did not surpass 80% for proteins like green fluorescent protein (GFP) and chloramphenicol (B1208) acetyltransferase (CAT). caltech.edu It is often challenging to achieve complete, 100% substitution in vivo because of the difficulty in fully depleting the intracellular pool of natural leucine. google.com

The stereochemistry of TFL not only affects its activation by LeuRS but also influences protein yields and incorporation levels. In the expression of the coiled-coil peptide A1, the yield of protein containing the (2S,4S)-TFL isomer was higher than that of the protein containing the (2S,4R)-TFL isomer. nih.gov This correlates with the higher activation rate of the (2S,4S) isomer and resulted in increased incorporation levels of this analog as confirmed by mass spectrometry. nih.gov While TFL is generally well-tolerated, the incorporation of non-canonical amino acids can sometimes be toxic to the host organism, potentially leading to lower growth rates and reduced protein yields. researchgate.net To overcome the limitations of in vivo systems, such as incomplete substitution and potential toxicity, cell-free protein synthesis (CFPS) systems have been utilized, which can achieve 100% incorporation efficiency by directly controlling the components of the reaction. researchgate.net

Table 2: Summary of Trifluoroleucine (TFL) Incorporation Levels and Protein Yields in E. coli Data compiled from various studies on recombinant protein expression.

ProteinTFL IsomerSubstitution LevelRelative Protein YieldReference
Leucine Zipper Protein (A1)Racemic TFLUp to 92%Efficient caltech.edu
Coiled-Coil Peptide (A1)(2S,4S)-TFLHigher than (2S,4R)-TFLHigher than (2S,4R)-TFL nih.gov
Coiled-Coil Peptide (A1)(2S,4R)-TFLLower than (2S,4S)-TFLLower than (2S,4S)-TFL nih.gov
GFP / CATNot Specified< 80%Not Specified caltech.edu

Impact of Trifluoroleucine on Protein Structure, Dynamics, and Function

Modulation of Protein Secondary and Supersecondary Structures

The introduction of trifluoroleucine into protein sequences can have a profound impact on their secondary and higher-order structures. This is particularly evident in structures stabilized by hydrophobic interactions, such as alpha-helical coiled-coils.

Alpha-Helical Coiled-Coils and Bundle Stability

The replacement of leucine (B10760876) with trifluoroleucine within the hydrophobic core of coiled-coil proteins generally leads to a significant increase in their stability. nih.govcore.ac.uknih.govnih.gov This is attributed to the "fluorous effect," where the highly hydrophobic and lipophobic nature of the trifluoromethyl groups drives stronger self-association within the protein core. researchgate.netmdpi.com

Studies on the GCN4 leucine zipper peptide, a model system for coiled-coils, have demonstrated this stabilizing effect. When leucine residues at the 'd' positions of the heptad repeat were replaced with TFL, the resulting fluorinated peptide (Tfl-GCN4-p1d) exhibited a notable increase in thermal stability. core.ac.uknih.gov Specifically, the midpoint of thermal unfolding (Tm) of the fluorinated peptide was elevated by 13°C compared to its non-fluorinated counterpart at a concentration of 30 µM. core.ac.uknih.gov Molecular dynamics simulations have further supported these findings, revealing that the coiled-coil binding energy is significantly more favorable upon fluorination. core.ac.uknih.gov

The stereochemistry of trifluoroleucine also plays a role in the stability of coiled-coils. Both (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine have been shown to be incorporated into recombinant peptides, and coiled-coil homodimers containing either diastereomer exhibit increased stability compared to the leucine-containing version. nih.gov An equimolar mixture of the two fluorinated peptides can form a heterodimer with even modestly enhanced thermal stability. nih.gov

The stabilizing effect is not limited to dimeric coiled-coils. Research on a designed four-helix bundle protein, where leucine residues in the hydrophobic core were systematically replaced with hexafluoroleucine (a related fluorinated amino acid), also showed a progressive increase in stability with increasing fluorination. nih.gov This suggests that the principles of stabilization by fluorination can be applied to more complex helical bundle structures.

Protein System Modification Observed Effect on Stability Reference
GCN4-p1d Leucine ZipperReplacement of 4 Leucine residues with 5,5,5-TrifluoroleucineTm increased by 13°C core.ac.uknih.gov
Coiled-coil Peptide A1Incorporation of (2S,4R)- or (2S,4S)-5,5,5-TrifluoroleucineTm increased by 11°C for homodimers, and 14°C for heterodimer nih.gov
Four-Helix Bundle Protein (α4-H)Systematic replacement of Leucine with HexafluoroleucineFree energy of unfolding increased with the number of fluorinated residues nih.gov

Enhanced Protein Stability

A hallmark of incorporating trifluoroleucine into the hydrophobic core of proteins is a significant enhancement in their stability against both thermal and chemical denaturation. nih.govnih.govresearchgate.netgoogle.com

Thermal Denaturation Resistance

The introduction of trifluoroleucine consistently leads to an increase in the thermal stability of proteins. nih.govnih.govresearchgate.net This is quantified by a higher melting temperature (Tm), the temperature at which 50% of the protein is unfolded.

For example, the substitution of leucine with TFL in the GCN4-p1d peptide resulted in a 13°C increase in its Tm. core.ac.uknih.gov Similarly, coiled-coil proteins with incorporated TFL have shown substantial elevations in their thermal denaturation temperatures. nih.govnih.gov In some cases, the increase in Tm can be as high as 27°C, as observed with the incorporation of 5,5,5-trifluoroisoleucine (a related fluorinated amino acid) into GCN4 proteins. caltech.edu The degree of stabilization often correlates with the level of TFL incorporation. google.com

Protein Fluorinated Amino Acid Increase in Melting Temperature (Tm) Reference
GCN4-p1d5,5,5-Trifluoroleucine13°C core.ac.uknih.gov
Coiled-coil peptide A1(2S,4R)- and (2S,4S)-5,5,5-Trifluoroleucine11°C nih.gov
Fluorinated A1 proteins5,5,5-TrifluoroleucineIncreases with the level of incorporation google.com

Chemical Denaturation Resistance

Proteins containing trifluoroleucine also exhibit increased resistance to chemical denaturants like guanidine (B92328) hydrochloride (GuHCl) and urea. nih.govcore.ac.ukgoogle.com This enhanced stability is reflected in a larger free energy of unfolding (ΔG_unfolding).

In the case of the GCN4-p1d peptide, the TFL-substituted version was more resistant to GuHCl-induced denaturation, with a free energy of folding that was 0.5-1.2 kcal/mol greater than the non-fluorinated form. core.ac.uknih.gov Similar observations have been made for other coiled-coil systems, where fluorination leads to a significant increase in the concentration of denaturant required to unfold the protein. nih.govgoogle.com This indicates that the forces holding the fluorinated protein together are stronger and more resilient to the disruptive effects of chaotropic agents.

Alterations in Protein Folding and Assembly

The incorporation of trifluoroleucine can influence the dynamics of protein folding and assembly. While it generally stabilizes the final folded structure, the process of reaching that state can be affected. The increased hydrophobicity of TFL can be a powerful driving force for the hydrophobic collapse that initiates folding. google.com

Furthermore, the introduction of fluorinated residues can alter the hydration dynamics at the protein surface. Studies have shown that fluorinated side chains can slow down the motion of water molecules in their vicinity. pnas.orgnih.govacs.org This altered solvation environment could, in turn, impact the folding pathways and the kinetics of protein assembly. While TFE (trifluoroethanol), a related compound, is known to induce secondary structure, it is thought to do so by destabilizing the unfolded state rather than directly stabilizing the folded state. nih.govnih.gov This suggests that the influence of fluorination on protein folding is complex and may involve a combination of direct stabilization of the folded state and modulation of the surrounding solvent environment. The use of fluorinated amino acids provides a means to systematically probe and engineer these fundamental aspects of protein behavior. pnas.org

Influence on Protein-Protein Interactions

The substitution of leucine with 5,5,5-trifluoroleucine (Tfl) can significantly influence protein-protein interactions, primarily by enhancing the stability of protein assemblies. This effect is particularly well-documented in the context of coiled-coil structures, which are common protein-protein interaction motifs. The incorporation of Tfl into the hydrophobic core of these structures leads to increased thermal and chemical stability. core.ac.uknih.govgoogle.com

A key example is the leucine zipper peptide GCN4-p1d. When leucine residues at the 'd' positions of the heptad repeat, which are crucial for the hydrophobic core packing, are replaced by trifluoroleucine, the resulting coiled-coil dimer shows markedly enhanced stability. core.ac.uk This stabilization arises from the unique properties of the trifluoromethyl group, which increases the hydrophobicity of the side chain. google.com Molecular dynamics simulations have revealed that the binding energy of the coiled-coil is substantially more favorable upon fluorination. core.ac.uk This increased stability can fortify protein assembly and strengthen the interactions between the constituent peptide chains. core.ac.uk

The enhanced stability is quantified by increases in thermal melting temperature (Tm) and greater resistance to chemical denaturants like guanidine hydrochloride (GuHCl). For instance, the Tfl-substituted GCN4-p1d peptide (Tfl-GCN4-p1d) exhibits a thermal denaturation temperature 13°C higher than its non-fluorinated counterpart (Leu-GCN4-p1d) at a 30 μM concentration. core.ac.uk The free energy of folding for the fluorinated peptide is also 0.5-1.2 kcal/mol greater than the hydrogenated version. core.ac.uk While this enhanced stability is a clear effect, a similarly fluorinated GCN4-bZip peptide, which binds to DNA, showed no change in binding affinity or specificity for its target DNA sequence, indicating that the effects of Tfl incorporation can be highly specific to the interaction type. core.ac.uk

ParameterLeu-GCN4-p1dTfl-GCN4-p1dReference
Thermal Melting Temperature (Tm) at 30 µM 48 °C61 °C core.ac.uk
Dissociation Constant (Kd) for Dimerization at 50 °C 67.8 µM9.8 µM core.ac.uk
Change in Free Energy of Folding (ΔΔGf) -0.5-1.2 kcal/mol core.ac.uk

Effects on Enzyme Activity and Catalysis

The incorporation of trifluoroleucine into proteins can have profound effects on enzyme activity and their catalytic mechanisms. nih.govsci-hub.se Water-protein interactions are critical for processes like enzymatic catalysis, and the introduction of fluorinated residues can alter the hydration dynamics at the protein surface, which may, in turn, affect catalysis. nih.govpnas.org

A prominent and well-studied example of trifluoroleucine's effect on enzyme function is observed in trifluoroleucine-resistant mutants of the yeast Saccharomyces cerevisiae. In these mutants, the enzyme α-isopropylmalate synthase (IPMS), a key enzyme in the leucine biosynthesis pathway encoded by the LEU4 gene, is significantly altered. researchgate.netscispace.com Normally, IPMS activity is subject to feedback inhibition by the end-product of the pathway, L-leucine. tandfonline.comnih.gov However, in Tfl-resistant mutants, the IPMS enzyme becomes resistant to this feedback inhibition. researchgate.netscispace.comtandfonline.com This deregulation means that the enzyme continues to function even in the presence of high leucine concentrations. researchgate.net This resistance is often due to specific mutations within the LEU4 gene. researchgate.netscispace.com

Biological Systems and Cellular Responses to Trifluoroleucine Analogs

Metabolic Implications of Analog Incorporation

The introduction of trifluoroleucine into biological systems can lead to significant metabolic consequences. As a structural analog of leucine, Tfl can be recognized by the cellular machinery for protein synthesis and become incorporated into nascent proteins, particularly in the absence of leucine. google.comacs.org This was demonstrated in early studies with E. coli, which showed that the analog could support cell growth and protein synthesis. google.com

However, the incorporation of Tfl is not without metabolic repercussions. In the duckweed Lemna gibba G3, pulses of trifluoroleucine were found to lower the endogenous cellular content of both valine and leucine. oup.com This suggests that the presence of Tfl can disturb the homeostasis of branched-chain amino acid metabolism. oup.com The toxicity associated with Tfl in some organisms, such as E. coli, is thought to arise from the extensive incorporation of the analog into essential cellular proteins, which can lead to dysfunctional structures. caltech.edu

Furthermore, the metabolic fate of trifluoroleucine itself appears to be limited. Studies involving the production of fluorinated surfactins confirmed that trifluoroleucine could be incorporated into these non-ribosomally synthesized peptides, but the analog itself was not metabolized further. x-mol.net This indicates that while it can enter anabolic pathways like protein synthesis, it may not be subject to catabolic breakdown in the same way as natural leucine.

Resistance Mechanisms in Microorganisms (e.g., Saccharomyces cerevisiae)

Microorganisms, particularly Saccharomyces cerevisiae, have developed robust mechanisms to resist the toxic effects of trifluoroleucine. The most frequently documented resistance strategy involves mutations in the LEU4 gene, which encodes α-isopropylmalate synthase (IPMS), the first enzyme in the leucine biosynthesis pathway. researchgate.netscispace.comtandfonline.com These mutations, which are typically dominant, render the IPMS enzyme insensitive to feedback inhibition by L-leucine. researchgate.netnih.gov This insensitivity allows the cell to continue synthesizing leucine, effectively competing with the Tfl analog and reducing its incorporation into proteins. researchgate.nettandfonline.com Molecular characterization of these mutants has identified specific codon deletions and point mutations within the LEU4 gene responsible for this phenotype. nih.gov

A second, distinct resistance mechanism has also been identified in S. cerevisiae. In some Tfl-resistant mutants, the IPMS enzyme is resistant to Zn2+-mediated inactivation by Coenzyme A, a regulatory mechanism involved in energy metabolism. nih.gov This provides an alternative route to sustained enzyme activity in the presence of the analog.

Beyond alterations in the target enzyme, other mechanisms contribute to Tfl resistance. DNA microarray analysis of a Tfl-resistant S. cerevisiae mutant revealed the constitutive overexpression of genes encoding ABC (ATP-binding cassette) transporters, such as PDR5, PDR10, and PDR15. tandfonline.com These transporters are known for their role in pleiotropic drug resistance and are thought to contribute to Tfl resistance by actively pumping the analog out of the cell, thereby reducing its intracellular concentration. tandfonline.com

GeneMutation TypeConsequenceReference
LEU4 Codon deletion near 3' endInsensitivity to leucine feedback inhibition nih.gov
LEU4 Point mutations (transitions/transversions)Insensitivity to leucine feedback inhibition or resistance to CoA-mediated inactivation nih.gov
PDR5, PDR10, PDR15 Gene overexpressionEfflux of trifluoroleucine from the cell tandfonline.com

Mechanistic Insights into Fluorination Effects on Protein Biophysics

Hydrophobic and Fluorophilic Interactions

The substitution of hydrogen atoms with fluorine in the leucine (B10760876) side chain was initially explored as a means to increase hydrophobicity without major structural changes. google.com Indeed, several studies have demonstrated that the global substitution of leucine with trifluoroleucine in the hydrophobic core of coiled-coil proteins enhances their stability against thermal and chemical denaturation. pnas.orgnih.govresearchgate.net This stabilization is often attributed to the "hyper-hydrophobic" nature of the fluorinated side chains. pnas.orgnih.gov

However, the interactions involving fluorinated molecules are more complex than simple hydrophobicity. Fluorocarbons and hydrocarbons, while both hydrophobic, exhibit different behaviors. pnas.orgnih.gov This has led to the concept of "fluorophilicity," where fluorinated groups show a tendency to interact with other fluorinated moieties, a phenomenon sometimes referred to as the "fluorous effect." umich.edumdpi.com This effect can lead to the self-segregation of fluorinated and non-fluorinated domains within a protein, potentially influencing protein-protein interactions. umich.edumdpi.com

Groupvan der Waals Volume (ų)
Methyl (CH₃)54
Trifluoromethyl (CF₃)92
Data sourced from Israelachvili, J. N.; Mitchell, D. J.; Ninham, B. W. Biochim. Biophysica Acta 1977, 470, 185-201. google.com

"Polar Hydrophobicity" Concept

Hydration Dynamics at Fluorinated Protein Surfaces

The interaction of proteins with water is fundamental to their structure, function, and dynamics. The introduction of trifluoroleucine at the protein surface can significantly alter the properties of the surrounding water molecules. pnas.orgpnas.orgnih.gov

Studies have shown that fluorinated side chains, such as that of trifluoroleucine, can influence the dynamics of water at the protein surface differently than their hydrocarbon counterparts. pnas.orgpnas.org Ultrafast fluorescence spectroscopy has revealed that fluorinated side chains can exert an electrostatic drag on neighboring water molecules, leading to a slowing of water motion at the protein surface. pnas.orgpnas.orgnih.govacs.org This effect is attributed to the strong dipole of the C-F bonds. pnas.orgpnas.org Furthermore, the presence of fluorine can disrupt the normal hydrogen-bonding network of water. acs.org There is ongoing discussion about whether fluorinated groups can participate in water-mediated hydrogen bonds, where the fluorine acts as a hydrogen bond acceptor, thereby structuring the water network in the vicinity. acs.org

The solvent-exposed surface area (SASA) is a key factor in protein folding and stability, as the hydrophobic effect is roughly proportional to the nonpolar surface area that is removed from contact with water upon folding. google.com The larger van der Waals volume of the trifluoromethyl group in trifluoroleucine compared to the methyl group in leucine means that its incorporation can increase the hydrophobic surface area. google.comacademie-sciences.fr This increased SASA of the nonpolar side chain is a major contributor to the enhanced stability observed in many proteins upon trifluoroleucine substitution. google.com However, the unique polar nature of the C-F bonds complicates a simple interpretation based solely on increased hydrophobic surface area. pnas.orgpnas.org

Amino AcidMaximum Possible Solvent Accessible Surface Area (MaxASA) (Ų)
Leucine201.0
Data for Leucine from Tien et al. 2013 (theor.). wikipedia.org A precise, experimentally verified MaxASA for trifluoroleucine is not readily available in the literature, but it is expected to be larger than that of leucine due to the larger size of the trifluoromethyl group. google.com

Spectroscopic Characterization and Probing with Trifluoroleucine

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

¹⁹F NMR spectroscopy is a primary analytical method for studying proteins labeled with trifluoroleucine. The fluorine-19 nucleus has a high gyromagnetic ratio and 100% natural abundance, which translates to high sensitivity. researchgate.netscholaris.ca Furthermore, the ¹⁹F chemical shift is exceptionally sensitive to the local environment, with a large chemical shift dispersion that often allows for the resolution of individual fluorine signals within a protein. nih.govresearchgate.net

Monitoring Protein Conformation and Dynamics

The chemical shift of the ¹⁹F nucleus in trifluoroleucine is highly responsive to its immediate surroundings, making it an excellent reporter of protein conformation and dynamics. nih.gov Changes in the local environment, such as alterations in van der Waals packing, electrostatic fields, and solvent accessibility, result in detectable changes in the ¹⁹F chemical shift. nih.govnih.gov This sensitivity allows for the monitoring of subtle conformational changes that occur during protein folding, unfolding, or in response to external stimuli. nih.govnsf.gov

For instance, studies have shown that the ¹⁹F NMR spectra of proteins containing trifluoroleucine can reveal multiple conformational states and the kinetics of their exchange. nih.gov The sharp, well-resolved signals from the trifluoromethyl groups can be used to track the structural integrity of a protein and observe dynamic processes over a wide range of timescales. beilstein-journals.org

Studying Protein-Ligand and Protein-Membrane Interactions

¹⁹F NMR is a valuable tool for characterizing the interactions between trifluoroleucine-labeled proteins and their binding partners, including small molecule ligands and biological membranes. beilstein-journals.orgnih.gov In protein-observed fluorine (PrOF) NMR experiments, the binding of a ligand to a ¹⁹F-labeled protein can be monitored by observing changes in the ¹⁹F chemical shifts. beilstein-journals.orgmdpi.com These chemical shift perturbations provide information on the location of the binding site and can be used to determine binding affinities (dissociation constants, Kd). nsf.govbeilstein-journals.org

This technique is particularly powerful for fragment-based drug discovery, where the binding of small molecular fragments to a target protein can be efficiently screened. mdpi.com The absence of background fluorine signals in biological systems ensures that any observed signal is from the labeled protein, simplifying the spectra and analysis. beilstein-journals.orgmdpi.com

Similarly, for membrane proteins, which are notoriously difficult to study, incorporating trifluoroleucine allows for the investigation of their structure, dynamics, and interactions within a more native-like lipid environment. nih.govnih.gov The ¹⁹F probe can report on conformational changes induced by ligand binding or alterations in the membrane composition. nih.gov

Application as Temperature Probes

Recent research has demonstrated that proteins incorporating trifluoroleucine can function as sensitive temperature probes. A coiled-coil protein containing trifluoroleucine, Q2TFL, was found to exhibit a linear ratiometric ¹⁹F magnetic resonance thermoresponsiveness. This characteristic allows it to be used for measuring temperature at the molecular level, which has potential applications in materials science and biomedicine.

Purity Control and Stereochemistry Determination

The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it an excellent technique for assessing the purity and stereochemistry of trifluoroleucine and its derivatives. google.com During the synthesis of non-racemic trifluoroleucine, ¹⁹F NMR is particularly useful for purity control. google.com Enantiomeric pairs can exhibit baseline-separated ¹⁹F NMR spectra, allowing for the easy detection of contamination by the other enantiomer or racemization during chemical transformations. google.com

The optical purity of the final product can be verified by forming dipeptides and analyzing them by ¹⁹F NMR. For example, coupling with L-serine methyl ester results in distinct signals for each diastereomer, providing a clear indication of stereochemical integrity. google.com A diastereomerically pure dipeptide will show a single peak, whereas a racemic mixture will show multiple peaks. google.com

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of proteins. patsnap.comwvu.edu It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. wvu.edubiorxiv.org The resulting spectrum provides information on the proportions of α-helices, β-sheets, and random coil structures within the protein. patsnap.com

Thermal denaturation studies monitored by CD spectroscopy are often used to determine the melting temperature (Tm) of a protein, which is a measure of its stability. nih.govcore.ac.uk By monitoring the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helices) as a function of temperature, a melting curve can be generated. researchgate.net

PeptideMelting Temperature (Tm)Change in StabilityReference
Leu-GCN4-p1d49 °C- core.ac.uk
Tfl-GCN4-p1d62 °C+13 °C core.ac.uk
Leu-A155 °C- nih.gov
SR-A1 (TFL)65 °C+10 °C nih.gov
SS-A1 (TFL)65 °C+10 °C nih.gov

Table 1: Thermal stability of leucine-containing peptides versus their trifluoroleucine (TFL) analogs as determined by CD spectroscopy. The data shows a significant increase in the melting temperature upon substitution of leucine (B10760876) with trifluoroleucine.

Mass Spectrometry for Characterization of Fluorinated Peptides and Proteins

Mass spectrometry (MS) is a fundamental tool for the characterization of proteins and peptides, providing information on molecular weight, sequence, and post-translational modifications. sigmaaldrich.comnih.gov For proteins containing trifluoroleucine, MS techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are used to generate gas-phase ions for analysis. sigmaaldrich.comnih.gov

Tandem mass spectrometry (MS/MS) is particularly valuable for sequencing peptides. osu.edunih.gov In a typical bottom-up proteomics workflow, proteins are enzymatically digested into smaller peptides, which are then separated and analyzed by MS/MS. nih.gov The fragmentation of peptide ions in the mass spectrometer generates a series of product ions (e.g., b- and y-ions) whose mass differences correspond to the masses of the amino acid residues, thus allowing for sequence determination. osu.edu

The presence of trifluoroleucine in a peptide can be readily identified by the characteristic mass of this non-canonical amino acid. The fluorinated side chain is generally stable during MS analysis, and its presence does not typically complicate the fragmentation patterns observed in tandem mass spectra. sci-hub.se This allows for the precise localization of trifluoroleucine residues within the protein sequence. ualberta.cacaltech.edu

TechniqueInformation ObtainedRelevance for TrifluoroleucineReference
ESI-MSAccurate molecular weight of intact proteins and peptides.Confirms incorporation of trifluoroleucine. sigmaaldrich.com
MALDI-MSMolecular weight of proteins and peptides, often used for larger molecules and complex mixtures.Verification of successful protein modification. nih.gov
Tandem MS (MS/MS)Peptide sequencing and identification of post-translational modifications.Precisely locates the position of trifluoroleucine residues within the protein sequence. osu.edunih.gov

Table 2: Application of mass spectrometry techniques for the analysis of trifluoroleucine-containing proteins and peptides.

Computational and Theoretical Studies of Trifluoroleucine Modified Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have become an indispensable tool for characterizing the structure, dynamics, and thermodynamics of biomolecular systems. mdpi.com For trifluoroleucine-modified systems, MD simulations have been crucial in elucidating the origins of the stabilizing effects conferred by fluorination. core.ac.uk

MD simulations have been successfully employed to model the conformational changes and enhanced stability observed in proteins containing trifluoroleucine. A notable subject of these studies is the GCN4-p1d leucine (B10760876) zipper, a coiled-coil protein domain. When leucine residues at the hydrophobic 'd' positions of the coiled-coil are replaced by 5,5,5-trifluoroleucine, a significant increase in thermal and chemical stability is observed. core.ac.uknih.govgoogle.com

Simulations on the fluorinated GCN4-p1d peptide, using methods like the Surface Generalized Born (SGB) or Poisson-Boltzmann (PB) continuum description of the solvent, have corroborated experimental findings. core.ac.uknih.gov These computational studies revealed that the binding energy of the coiled-coil dimer is substantially more favorable upon fluorination. core.ac.uknih.gov Specifically, simulations showed that the coiled-coil binding energy was 55% more favorable for the trifluoroleucine-substituted peptide compared to the wild-type. nih.govacs.org This increased stability translates to a higher resistance to thermal and chemical denaturation, with the free energy of folding being 0.5-1.2 kcal/mol greater for the fluorinated version. core.ac.uknih.gov

While often enhancing thermal stability, trifluoroleucine incorporation can have complex effects on mechanical stability. In studies of a mechanostable protein complex (XMod-Doc:Coh), global substitution of leucine with trifluoroleucine was found to thermally destabilize the protein. nih.govacs.org However, under mechanical tension, the fluorination introduced a new, lower-energy unbinding pathway, demonstrating a divergence between equilibrium thermostability and non-equilibrium mechanostability. nih.govacs.org

Peptide SystemKey Finding from MD SimulationQuantitative MetricSimulation Details
GCN4-p1d Leucine ZipperIncreased dimer stability and binding energy upon Tfl substitution. core.ac.uknih.govCoiled-coil binding energy is 55% more favorable. nih.govacs.orgDREIDING Force Field, MPSIM MD Program, Poisson-Boltzmann (PB) / Surface Generalized Born (SGB) Solvation. core.ac.uk
A1 Coiled-CoilBoth (2S,4S) and (2S,4R) diastereomers of Tfl enhance thermostability compared to Leucine. nih.govΔTm = +11°C for homodimers; ΔTm = +13°C for the heterodimer. nih.govN/A in provided text.
XMod-Doc:Coh ComplexFluorination created a new unbinding pathway with a lower energy barrier under mechanical force. nih.govacs.orgEmergence of a new rupture class (P3) without XMod unfolding. acs.orgN/A in provided text.

Modeling Conformational Changes and Stability

Force Field Development and Optimization for Fluorinated Systems

The accuracy of MD simulations is fundamentally dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of a system. ethz.ch Simulating fluorinated systems presents unique challenges, and significant effort has been directed toward developing and optimizing force fields for fluorinated amino acids. biorxiv.orgmpg.de

Early simulations of trifluoroleucine-containing peptides utilized existing force fields like DREIDING. core.ac.uk However, it has been recognized that standard force fields may have shortcomings for fluorinated compounds. mpg.de Consequently, work is ongoing to develop more robust, AMBER-compatible force field libraries for these molecules. mpg.deresearchgate.net The process for developing these parameters is meticulous, often involving the derivation of atomic charges using methods like Restrained Electrostatic Potential (RESP) fitting or the Implicitly Polarized Charge (IPolQ) scheme. biorxiv.orgfrontiersin.org These charges and other parameters (for bonds, angles, and torsions) are typically benchmarked against high-level quantum mechanical calculations to ensure they accurately reproduce the molecule's properties, such as its conformational energy landscape. biorxiv.orgfrontiersin.org This ongoing development is critical for enabling more accurate and predictive simulations of fluorinated proteins. biorxiv.orgresearchgate.net

Quantum Chemical Calculations for Fluorine Interactions

Quantum chemical (QC) calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide a high-accuracy lens to examine the fundamental nature of intermolecular interactions involving fluorine. rsc.orgplos.org These methods are used to quantify the strength and characteristics of non-covalent interactions that fluorine atoms participate in within a protein environment, such as hydrogen bonds and multipolar interactions. mdpi.comnih.gov

Studies have shown that despite fluorine's high electronegativity, it is a weak hydrogen bond acceptor. nih.gov QC calculations can precisely determine the energetics of these interactions. For example, the interaction energy of hydrogen bonds involving aliphatic fluorine (like that in trifluoroleucine) has been calculated for various donor types. mdpi.com Interactions with amine groups (F_al···H–N) are found to be the strongest among these weak bonds. mdpi.com Furthermore, QC methods have been used to investigate C–F···C=O interactions between a fluorinated side chain and the protein backbone, revealing them to be favorable and distance-dependent. nih.gov These calculations are vital for understanding fluorine's unique behavior and for parameterizing the empirical force fields used in large-scale MD simulations. rsc.orgnih.gov

Interaction TypeCalculated Interaction Energy (kcal/mol)Computational Method
Fal···H–N~ -0.8 mdpi.comQTAIM
Fal···H–N+~ -0.8 mdpi.comQTAIM
Fal···H–C~ -0.69 mdpi.comQTAIM
Fal···H–O~ -0.64 mdpi.comQTAIM
C–F···C=O-0.5 to -2.5 (at 3 Å distance) nih.govMP2/6-31G(d)
Fal refers to aliphatic fluorine, as in trifluoroleucine.

Phenomenological Models for Predicting Fluorination Effects

While detailed simulations are powerful, they can be computationally expensive. To circumvent this, phenomenological models have been developed to predict the effects of fluorination more rapidly. One such model quantitatively predicts the changes in the free energy of hydration when a methyl group (-CH3) is substituted with a trifluoromethyl group (-CF3). mpg.deresearchgate.net

This model demonstrates that the observed changes in hydrophobicity upon fluorination are not primarily due to changes in solvent-accessible surface area, as is often assumed. mpg.deresearchgate.net Instead, the dominant factor is the steric hindrance of backbone-water hydrogen bonds by the bulky trifluoromethyl group. mpg.deresearchgate.net This model, which can be applied to various non-polar amino acids, provides indispensable molecular-scale insight for predicting the impact of fluorination on protein properties without the need for extensive free energy calculations. mpg.de It serves as a valuable tool for the rational design of fluorinated proteins with tailored stabilities.

Emerging Applications and Future Directions in Trifluoroleucine Research

Design of Novel Biomaterials and Nanostructures

The incorporation of trifluoroleucine into peptide sequences has emerged as a powerful strategy for designing novel biomaterials with programmed self-assembly properties and enhanced stability. The strong hydrophobic and fluorous interactions introduced by the TFL side chain can direct the organization of peptides into well-defined nanoscale and microscale structures.

Researchers have demonstrated that the biosynthetic incorporation of TFL residues into helical coiled-coil polypeptides can promote the bundling of these proteins into highly thermostable nanofibers and microfibers. nih.gov At the molecular level, the fluorinated peptides exhibit increased α-helical content compared to their non-fluorinated counterparts. This enhanced helicity facilitates more efficient head-to-tail assembly into protofibrils, which then laterally bundle to form mature fibers. nih.gov This self-assembly process, driven by TFL, is a key step in fabricating macroscopic materials like hydrogels. nih.govresearchgate.net

Fluorinated peptide hydrogels show significant promise for biomedical applications due to their improved mechanical properties and exceptional stability. nih.govresearchgate.netglobalauthorid.com The entanglement of the self-assembled nanofibers creates a robust gel network that can absorb large amounts of water. mdpi.com These hydrogels exhibit unparalleled resistance to proteolysis and thermal degradation, which is a critical advantage for in vivo applications such as tissue engineering and controlled drug delivery. nih.govnih.govmdpi.com Furthermore, self-assembled fluoropeptide nanoparticles have been developed, showing potential to enhance cellular uptake in drug delivery systems. nih.govgoogle.commit.edumdpi.comnih.gov The unique properties of TFL-containing peptides allow for the creation of diverse nanostructures, from fibers and ribbons to nanoparticles, that are inaccessible to their non-fluorinated precursors. nih.gov

Table 1: Impact of Trifluoroleucine on Peptide Self-Assembly and Biomaterial Properties

Peptide SystemModificationObserved Effect on AssemblyResulting Biomaterial/NanostructureEnhanced PropertiesReference
Helical Coiled-Coil PolypeptidesBiosynthetic incorporation of TFLPromotes bundling of helical peptides; increased α-helical contentThermostable nano- and micro-fibers (3.6 nm protofibrils bundling into larger fibers)High thermostability nih.gov
Self-assembling PeptidesResidue-specific incorporation of TFLEnhanced fiber assembly at pH 8.0, leading to higher-order structuresHydrogelsIncreased resistance to thermal denaturation compared to non-fluorinated versions researchgate.net
General Fluorinated PeptidesIncorporation of fluorinated amino acidsPropagates long-range entanglement of supramolecular fibrilsMacroscopic hydrogelsEnhanced mechanical properties, proteolytic stability, and thermal stability nih.gov

Development of Chemical Biology Tools and Probes

The trifluoromethyl group of trifluoroleucine serves as a powerful and minimally disruptive probe for studying biological systems, primarily through the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. escholarship.orgbeilstein-journals.org Since fluorine is virtually absent in biological systems, the ¹⁹F nucleus provides a "background-free" signal, making it an ideal bio-orthogonal reporter for investigating protein structure, dynamics, and interactions. beilstein-journals.orgresearchgate.net

The ¹⁹F chemical shift is highly sensitive to the local molecular environment. nih.gov This sensitivity allows researchers to monitor subtle conformational changes in a TFL-labeled protein that occur upon ligand binding, protein-protein interaction, or changes in environmental conditions like pH or temperature. beilstein-journals.orgspringernature.com The sharp resonance of the rapidly rotating trifluoromethyl group can be detected even in large proteins, offering a significant advantage over conventional NMR techniques. escholarship.org This protein-observed fluorine NMR (PrOF NMR) approach has become a valuable tool for fragment-based drug screening, allowing for the rapid evaluation of small-molecule binding and the determination of dissociation constants. beilstein-journals.orgnih.gov

Beyond its use as an NMR probe, the principles behind incorporating TFL are being extended to develop other chemical biology tools. The development of photo-activatable amino acids, such as photo-leucine, demonstrates a strategy for creating leucine (B10760876) analogs that can be used to map protein-protein interactions directly within living cells through photo-cross-linking. acs.orgresearchgate.net Similarly, the incorporation of non-canonical amino acids (ncAAs) that carry bio-orthogonal reactive handles (e.g., azides or alkynes) allows for the site-specific conjugation of proteins to other molecules like fluorophores or drugs, a technique known as "click chemistry". escholarship.orgnih.gov While not yet extensively applied with TFL itself, these methods highlight a future direction where TFL could be modified to include such reactive groups, combining its unique physicochemical properties with the ability for specific chemical ligation.

Table 2: Trifluoroleucine in the Development of Chemical Biology Probes

Probe Type / ApplicationRole of Trifluoroleucine (or Analog)TechniqueInformation GainedReference
Protein Structure & Dynamics ProbeTFL's trifluoromethyl group acts as a sensitive reporter¹⁹F Nuclear Magnetic Resonance (NMR)Conformational changes, protein folding, ligand binding, protein-protein interactions escholarship.orgbeilstein-journals.org
Fragment-Based Drug Screening¹⁹F-labeled protein containing TFLProtein-Observed Fluorine NMR (PrOF NMR)Identifies small molecule binders and quantifies binding affinity (Kd) beilstein-journals.orgnih.gov
Protein-Protein Interaction MappingPhoto-leucine (a structural analog) is incorporated into proteinsPhoto-cross-linkingIdentifies direct interaction partners in a cellular context researchgate.net
Site-Specific Protein ConjugationNCAAs with bio-orthogonal handles (e.g., azide) are incorporatedClick Chemistry (e.g., SPAAC, CuAAC)Allows for covalent attachment of fluorophores, drugs, or other proteins nih.gov

Advanced Protein Engineering for Enhanced Properties

One of the most significant applications of trifluoroleucine is in protein engineering to create proteins with enhanced stability and novel functions. researchgate.net Replacing leucine with TFL in the hydrophobic core of a protein can dramatically increase its resistance to both thermal and chemical denaturation. researchgate.netnih.govnih.gov This stabilization is attributed to the hyper-hydrophobic nature of the fluorinated side chain, which strengthens the hydrophobic interactions that are a primary driving force for protein folding and stability. researchgate.netgoogle.com

Numerous studies have demonstrated this stabilizing effect. For instance, the global substitution of leucine residues with TFL in the hydrophobic core of coiled-coil proteins resulted in significant increases in their melting temperatures (Tₘ). In one study, replacing eight leucine residues in protein A1 with either of the two TFL diastereomers ((2S,4S) or (2S,4R)) increased the Tₘ by 11°C. nih.gov In another coiled-coil system, GCN4-p1, the substitution of four leucines with TFL led to a 13°C increase in thermal stability. mdpi.com This enhancement is not limited to thermal stability; TFL-containing proteins also show greater resistance to chemical denaturants like guanidinium (B1211019) chloride. nih.govgoogle.com

The benefits extend beyond simple stability. The incorporation of TFL has been shown to improve the proteolytic stability of peptides, making them more durable as potential therapeutics. mdpi.comgoogle.com Furthermore, this strategy can enhance other protein characteristics; for example, the global replacement of leucine with TFL in the enzyme chloramphenicol (B1208) acetyltransferase (CAT) resulted in a variant with a 27-fold longer half-life at 60°C, although its initial activity was reduced. nih.govacs.org This demonstrates the potential of using TFL incorporation, sometimes coupled with directed evolution, to tailor enzymes with superior properties for industrial or therapeutic applications. acs.org

Table 3: Enhanced Properties of Proteins via Trifluoroleucine Incorporation

Protein SystemModificationProperty MeasuredResultReference
Coiled-coil peptide (A1)Replacement of 8 Leu with (2S,4R)-TFL or (2S,4S)-TFLThermal Stability (Tₘ)Tₘ increased from 55°C to 66°C (ΔTₘ = +11°C) nih.gov
Coiled-coil peptide (GCN4-p1)Global substitution of 4 Leu with TFLThermal Stability (Tₘ)ΔTₘ = +13°C mdpi.com
Leucine-zipper proteinReplacement of Leu with TFLChemical StabilityMaintained stable structure under conditions that denatured the wild-type nih.gov
Chloramphenicol Acetyltransferase (CAT)Global replacement of Leu with TFLThermostability (Half-life at 60°C)27-fold increase in half-life nih.govacs.org
Antimicrobial peptides (Buforin, Magainin series)Incorporation of fluorinated amino acidsProtease StabilityEnhanced resistance to proteolytic digestion mdpi.com

Methodological Advancements in Synthesis and Characterization

The growing interest in trifluoroleucine has spurred significant advancements in the methods for its synthesis and characterization. A key challenge is the stereoselective synthesis of TFL, as the introduction of a trifluoromethyl group at the γ-carbon creates a second stereocenter, resulting in four possible diastereomers: (2S,4S), (2S,4R), (2R,4S), and (2R,4R). Since protein function is highly dependent on stereochemistry, access to enantiomerically and diastereomerically pure TFL is crucial.

Early methods often relied on the resolution of racemic mixtures. A practical and efficient method involves the N-acylation of the racemic TFL mixture, followed by enzymatic deacylation using an enzyme like porcine kidney acylase I. This enzyme selectively cleaves the acetyl group from the L-isomer (α-S configuration), allowing for the separation of the diastereomeric pairs. google.com

More recently, sophisticated asymmetric synthesis strategies have been developed to produce specific diastereomers directly. One notable approach utilizes chiral Ni(II) complexes as scaffolds to guide the stereoselective alkylation of a glycine (B1666218) equivalent, enabling the synthesis of enantio- and diastereomerically pure γ-branched fluorinated amino acids, including both (2S,4S)-TFL and (2S,4R)-TFL. beilstein-journals.orgresearchgate.net Other stereoselective syntheses have been achieved starting from chiral precursors and employing transformations like oxidative rearrangement of chiral oxazolines followed by face-selective hydrogenation. researchgate.net

Advancements in characterization have also been critical. Chiral chromatography, including gas chromatography (GC), high-performance liquid chromatography (HPLC), and supercritical fluid chromatography (SFC), has seen the development of new chiral stationary phases (CSPs) that can effectively separate TFL isomers. researchgate.netchromatographyonline.commdpi.comjiangnan.edu.cn For instance, derivatization of the amino acids followed by analysis on columns coated with chiral selectors allows for the determination of enantiomeric purity. researchgate.net Furthermore, ¹H and ¹⁹F NMR spectroscopy are indispensable tools not only for confirming the structure but also for determining the diastereomeric ratio of synthetic products. beilstein-journals.orgresearchgate.net

Q & A

Q. What are the recommended analytical techniques for characterizing trifluoro-leucine in synthetic or biological samples?

To ensure accurate identification and purity assessment, combine nuclear magnetic resonance (NMR) spectroscopy (for structural confirmation of fluorinated groups) with high-resolution mass spectrometry (HR-MS) . For quantification in biological matrices, liquid chromatography-mass spectrometry (LC-MS) with isotope-labeled internal standards is advised to account for matrix effects . Validate methods using established protocols for fluorinated amino acids, such as those applied to trifluoromethane derivatives .

Q. How can researchers design controlled experiments to study trifluoro-leucine’s metabolic incorporation in bacterial models?

Apply the PICO framework :

  • Population : Specify bacterial strain (e.g., E. coli auxotrophs) .
  • Intervention : Replace natural leucine with trifluoro-leucine in growth media.
  • Comparison : Use wild-type leucine as a control to assess growth inhibition or protein misfolding .
  • Outcome : Measure optical density (OD600) for growth kinetics and perform SDS-PAGE to evaluate protein integrity . Include replicates to address biological variability and use fluorophore tags for tracking metabolic pathways .

Q. What synthetic routes are validated for trifluoro-leucine production, and how can purity be optimized?

Trifluoro-leucine is typically synthesized via fluorination of leucine precursors using agents like sulfur tetrafluoride (SF₄) or trifluoromethylation reagents . Post-synthesis, purify via recrystallization or preparative HPLC, and validate purity using melting point analysis and ¹⁹F NMR to detect residual fluorinating agents .

Advanced Research Questions

Q. How can contradictory results in trifluoro-leucine’s enzyme inhibition studies be systematically resolved?

Follow a three-step framework :

  • Replicate experiments : Ensure consistency in buffer conditions (pH, ionic strength) and enzyme isoforms .
  • Review literature : Cross-reference studies using tools like the EPA’s grey literature search strategy to identify overlooked variables (e.g., temperature sensitivity) .
  • Re-analyze data : Apply statistical models (e.g., ANOVA with post-hoc tests) to distinguish technical noise from biological effects . Document limitations in kinetic assay methodologies .

Q. What strategies optimize trifluoro-leucine’s use in protein NMR studies without perturbing native folding?

  • Dose titration : Determine the minimal trifluoro-leucine concentration required for isotopic labeling without growth arrest .
  • Backbone validation : Use circular dichroism (CD) spectroscopy to confirm secondary structure retention .
  • Control groups : Compare ¹H-¹⁵N HSQC spectra of trifluoro-leucine-labeled proteins against natural isotopic labeling to identify chemical shift perturbations .

Q. How can researchers apply the FINER criteria to evaluate the feasibility of trifluoro-leucine in novel metabolic tracer studies?

  • Feasible : Assess fluorinated amino acid stability in target organisms via preliminary LC-MS stability assays .
  • Interesting : Link to unresolved questions in protein turnover rates or fluorometabolite toxicity .
  • Novel : Compare against existing tracers (e.g., ¹³C-leucine) to justify unique advantages (e.g., ¹⁹F NMR sensitivity) .
  • Ethical : Ensure compliance with biosafety protocols for fluorinated waste disposal .
  • Relevant : Align with funding priorities in metabolic engineering or antimicrobial resistance .

Methodological Guidance for Data Interpretation

Q. What frameworks guide the interpretation of trifluoro-leucine’s role in disrupting aminoacyl-tRNA synthetase activity?

  • Comparative analysis : Use structural modeling (e.g., molecular docking) to compare binding affinities of trifluoro-leucine vs. natural leucine in enzyme active sites .
  • Kinetic profiling : Measure Kₘ and Vₘₐₓ shifts via Lineweaver-Burk plots to classify inhibition type (competitive/non-competitive) .
  • Cross-disciplinary validation : Integrate microbiological data (growth curves) with biophysical assays (ITC for binding thermodynamics) .

Q. How should researchers address gaps in mechanistic data when trifluoro-leucine exhibits unexpected cytotoxicity?

  • Hypothesis refinement : Use transcriptomics (RNA-seq) to identify stress-response pathways upregulated post-exposure .
  • Technical audits : Verify cell viability assays (e.g., MTT vs. ATP-based luminescence) to rule out assay-specific artifacts .
  • Collaborative peer review : Present preliminary findings at specialized conferences (e.g., fluorochemical toxicology) to solicit feedback .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.